

# Application Notes and Protocols for CZC-25146 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**CZC-25146 hydrochloride** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides detailed in vitro assay protocols to characterize the activity of **CZC-25146 hydrochloride**, including a biochemical kinase assay to determine potency, a cellular assay to assess its effect on neurite outgrowth, and a protocol to measure its impact on alpha-1 antitrypsin (AAT) secretion.

# Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are linked to both familial and sporadic Parkinson's disease, with the common G2019S mutation leading to increased kinase activity.[2] This aberrant activity is thought to contribute to neuronal toxicity.[2] CZC-25146 is an orally active, potent inhibitor of LRRK2, targeting both the wild-type and the pathogenic G2019S mutant forms of the enzyme.[3][4] These application notes provide detailed protocols for the in vitro evaluation of CZC-25146 hydrochloride's inhibitory effects.

## **Data Presentation**

Table 1: In Vitro Potency of CZC-25146 Hydrochloride against LRRK2 Variants



| Target Enzyme         | Assay Type                  | IC50 (nM)  |
|-----------------------|-----------------------------|------------|
| Human Wild-Type LRRK2 | Cell-free biochemical assay | 4.76[3][4] |
| Human G2019S LRRK2    | Cell-free biochemical assay | 6.87[3][5] |

# **Signaling Pathway and Inhibition**

LRRK2 is a kinase that, when active, phosphorylates various downstream substrates, including a subset of Rab GTPases. The G2019S mutation, located in the kinase domain, enhances this activity, leading to downstream cellular dysfunction, including defects in neurite outgrowth. CZC-25146 acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 and thereby preventing the phosphorylation of its substrates.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Assaying the Kinase Activity of LRRK2 in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CZC-25146
   Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1139147#czc-25146-hydrochloride-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com